molecular formula C13H11FO B6340742 2-Fluoro-5-methoxybiphenyl CAS No. 1214331-90-4

2-Fluoro-5-methoxybiphenyl

Cat. No.: B6340742
CAS No.: 1214331-90-4
M. Wt: 202.22 g/mol
InChI Key: RIJVLRWHELCACQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxybiphenyl is an organic compound with the molecular formula C13H11FO. It is a biphenyl derivative where a fluorine atom is substituted at the 2-position and a methoxy group at the 5-position of the biphenyl structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-methoxybiphenyl typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a palladium-catalyzed coupling of an aryl halide with an aryl boronic acid. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the process is environmentally friendly. Techniques such as continuous flow synthesis and automated reactors may be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-methoxybiphenyl can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction Reactions: The biphenyl structure can be reduced to form cyclohexyl derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products:

  • Substituted biphenyl derivatives
  • Phenolic compounds
  • Cyclohexyl derivatives

Scientific Research Applications

2-Fluoro-5-methoxybiphenyl has found applications in various scientific fields:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methoxybiphenyl largely depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methoxy group can influence its solubility and bioavailability .

Comparison with Similar Compounds

    2-Fluorobiphenyl: Lacks the methoxy group, making it less polar.

    5-Methoxybiphenyl: Lacks the fluorine atom, affecting its reactivity and binding properties.

    2-Fluoro-4-methoxybiphenyl: Similar structure but with different substitution pattern, leading to varied chemical and biological properties.

Uniqueness: 2-Fluoro-5-methoxybiphenyl is unique due to the combined presence of both fluorine and methoxy groups, which impart distinct electronic and steric effects. This dual substitution can enhance its reactivity and interaction with biological targets, making it a valuable compound in research and industrial applications .

Biological Activity

2-Fluoro-5-methoxybiphenyl is an organic compound with the molecular formula C13H11FO, characterized by a fluorine atom at the 2-position and a methoxy group at the 5-position of the biphenyl structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

The synthesis of this compound typically employs the Suzuki-Miyaura cross-coupling reaction , where an aryl halide reacts with an aryl boronic acid in the presence of a palladium catalyst. The reaction conditions generally involve a base such as potassium carbonate and a solvent like toluene or ethanol under an inert atmosphere at elevated temperatures .

Chemical Reactions

This compound can undergo several types of reactions:

  • Substitution Reactions : The fluorine atom can be substituted with nucleophiles.
  • Oxidation Reactions : The methoxy group can be oxidized to form phenolic derivatives.
  • Reduction Reactions : The biphenyl structure can be reduced to cyclohexyl derivatives.

The following table summarizes these reactions:

Reaction TypeDescriptionCommon Reagents
SubstitutionReplacement of fluorine with nucleophilesAmines, thiols
OxidationConversion of methoxy to phenolic compoundsPotassium permanganate, CrO3
ReductionFormation of cyclohexyl derivativesLiAlH4, hydrogen gas with palladium

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances lipophilicity and binding affinity, while the methoxy group influences solubility and bioavailability .

Anticancer Properties

Research indicates that this compound may possess anticancer properties . For instance, studies have shown that related compounds exhibit significant inhibitory effects on cancer cell proliferation, with IC50 values in the nanomolar range against various cancer cell lines .

A notable study evaluated a series of phosphoramidate prodrug analogues and found that compounds similar to this compound demonstrated potent inhibition against L1210 mouse leukemia cells. This suggests potential applications in cancer therapy .

Antimicrobial Activity

Additionally, this compound has been investigated for its antimicrobial properties . Preliminary data suggest that it may exhibit activity against certain bacterial strains, although further research is needed to elucidate its full spectrum of antimicrobial efficacy .

Case Studies and Research Findings

  • Anticancer Activity : In a study focused on novel phosphoramidate analogues, compounds similar to this compound were synthesized and tested against L1210 mouse leukemia cells, showing significant growth inhibition (IC50 values <10 nM) .
  • Radioligand Development : A related study explored the design of deuterium-substituted analogues for use as radioligands targeting peripheral benzodiazepine receptors (PBR). These compounds demonstrated favorable binding properties and metabolic stability in vivo, indicating potential therapeutic applications .

Properties

IUPAC Name

1-fluoro-4-methoxy-2-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-15-11-7-8-13(14)12(9-11)10-5-3-2-4-6-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJVLRWHELCACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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